4-Bromocrotonic acid
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Overview
Description
4-Bromocrotonic acid, also known as (E)-4-bromobut-2-enoic acid, is an organic compound with the molecular formula C4H5BrO2. This compound is characterized by the presence of a bromine atom attached to the fourth carbon of a crotonic acid backbone. It is a pale yellow to pale beige solid with a melting point of 74°C and a boiling point of 288°C . The compound is sparingly soluble in chloroform and slightly soluble in methanol .
Preparation Methods
4-Bromocrotonic acid can be synthesized through the bromination of crotonic acid. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) at elevated temperatures .
Synthetic Route:
- Dissolve crotonic acid in carbon tetrachloride.
- Add N-bromosuccinimide and a radical initiator to the solution.
- Heat the mixture to reflux, allowing the reaction to proceed.
- After completion, cool the reaction mixture and filter off any precipitated by-products.
- Purify the crude product using column chromatography to obtain this compound .
Industrial Production: In industrial settings, the process may be scaled up using continuous-flow photochemical reactors. This method enhances the efficiency and selectivity of the bromination reaction while reducing reaction times .
Chemical Reactions Analysis
4-Bromocrotonic acid undergoes various chemical reactions, including:
Oxidation:
- The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction:
- Reduction of this compound can yield 4-bromobutyric acid or other reduced forms.
Substitution:
- The bromine atom in this compound can be substituted with other nucleophiles such as amines, alcohols, or thiols under appropriate conditions .
Common Reagents and Conditions:
- Oxidizing agents like potassium permanganate or chromium trioxide.
- Reducing agents such as lithium aluminum hydride or sodium borohydride.
- Nucleophiles like ammonia, ethanol, or thiol compounds .
Major Products:
Scientific Research Applications
4-Bromocrotonic acid is utilized in various scientific research fields:
Chemistry:
Biology:
Medicine:
- This compound is investigated for its potential as a therapeutic agent in treating metabolic disorders and cardiovascular diseases .
Industry:
Mechanism of Action
4-Bromocrotonic acid acts as an inhibitor of fatty acid oxidation and ketone body degradation. In rat heart mitochondria, it inhibits the thiolase enzymes involved in these metabolic pathways. The compound must be activated in an energy-dependent reaction before exerting its inhibitory effects .
Molecular Targets and Pathways:
- Thiolase enzymes in the beta-oxidation pathway.
- Enzymes involved in ketone body metabolism .
Comparison with Similar Compounds
- 4-Chlorocrotonic acid
- 4-Iodocrotonic acid
- 4-Fluorocrotonic acid
Uniqueness:
- The presence of the bromine atom in 4-bromocrotonic acid imparts unique reactivity and properties compared to its halogenated counterparts. This makes it particularly useful in specific synthetic and research applications .
Properties
Molecular Formula |
C4H5BrO2 |
---|---|
Molecular Weight |
164.99 g/mol |
IUPAC Name |
4-bromobut-2-enoic acid |
InChI |
InChI=1S/C4H5BrO2/c5-3-1-2-4(6)7/h1-2H,3H2,(H,6,7) |
InChI Key |
DOTGZROJTAUYFQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C=CC(=O)O)Br |
Origin of Product |
United States |
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